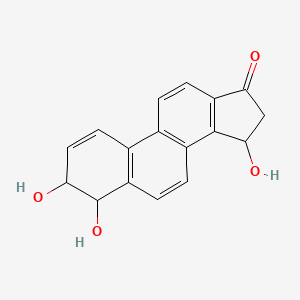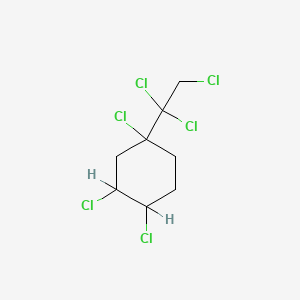
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane is a chlorinated cycloalkane compound It contains a cyclohexane ring substituted with trichloro and trichloroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane typically involves the chlorination of cyclohexane derivatives. The process may include the following steps:
Chlorination of Cyclohexane: Cyclohexane is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form chlorocyclohexane.
Further Chlorination: The chlorocyclohexane is subjected to further chlorination under controlled conditions to introduce additional chlorine atoms, forming 1,3,4-trichlorocyclohexane.
Introduction of Trichloroethyl Group: The trichlorocyclohexane is then reacted with trichloroethylene in the presence of a catalyst to introduce the trichloroethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Reduction: Formation of partially or fully dechlorinated cyclohexane derivatives.
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorinated groups into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in developing pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent and in industrial applications.
Trichloroethylene: A chlorinated solvent used in degreasing and as an intermediate in chemical synthesis.
1,1,2-Trichloroethane: A chlorinated solvent with applications in chemical synthesis and industrial processes.
Uniqueness
1,3,4-Trichloro-1-(1,1,2-trichloroethyl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to other chlorinated hydrocarbons. Its combination of trichloro and trichloroethyl groups makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
83682-64-8 |
|---|---|
Molekularformel |
C8H10Cl6 |
Molekulargewicht |
318.9 g/mol |
IUPAC-Name |
1,3,4-trichloro-1-(1,1,2-trichloroethyl)cyclohexane |
InChI |
InChI=1S/C8H10Cl6/c9-4-8(13,14)7(12)2-1-5(10)6(11)3-7/h5-6H,1-4H2 |
InChI-Schlüssel |
FYXZFMPUTIIUDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1Cl)Cl)(C(CCl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


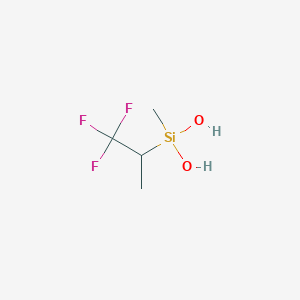
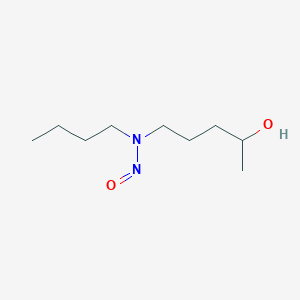
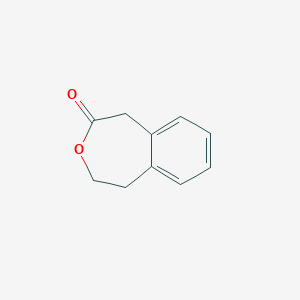
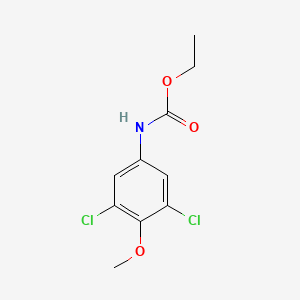
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
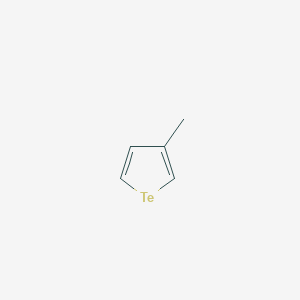
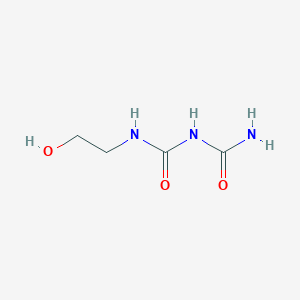
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
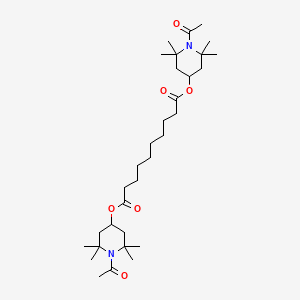
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
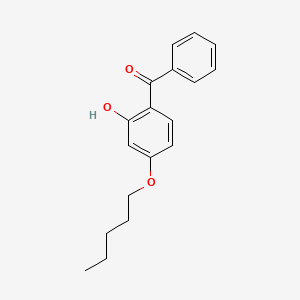
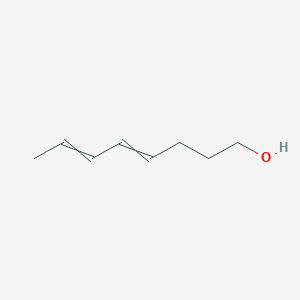
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)
